1-(2-chlorobenzoyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Description
1-(2-chlorobenzoyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of chlorobenzoyl and trifluoromethylphenyl groups attached to a piperidine ring
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N2O2/c21-16-4-2-1-3-14(16)19(29)27-9-7-12(8-10-27)18(28)26-13-5-6-17(22)15(11-13)20(23,24)25/h1-6,11-12H,7-10H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTKJGFOBXUNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzoyl group: This step often involves acylation reactions using 2-chlorobenzoyl chloride.
Attachment of the trifluoromethylphenyl group: This can be done through nucleophilic substitution reactions using 4-chloro-3-(trifluoromethyl)phenyl derivatives.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
1-(2-chlorobenzoyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-chlorobenzoyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The presence of the chlorobenzoyl and trifluoromethylphenyl groups allows it to bind to particular enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-chlorobenzoyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(2-chlorobenzoyl)-N-[4-methylphenyl]piperidine-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it particularly valuable in various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
